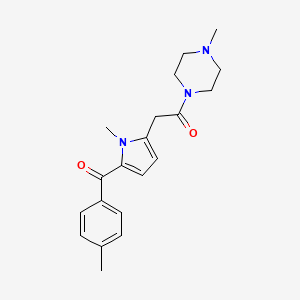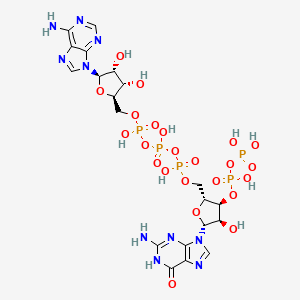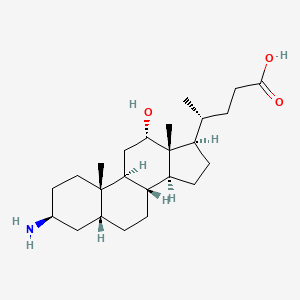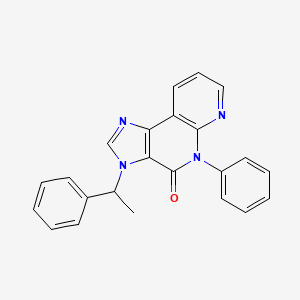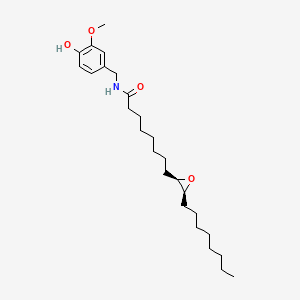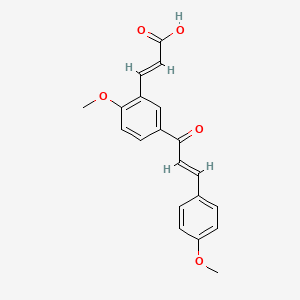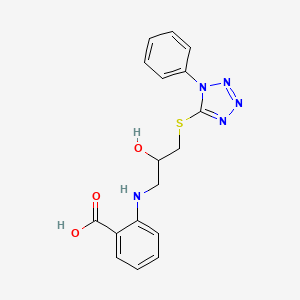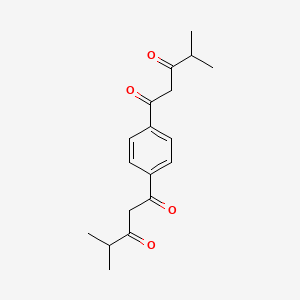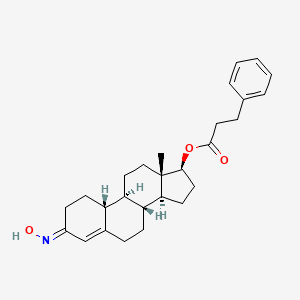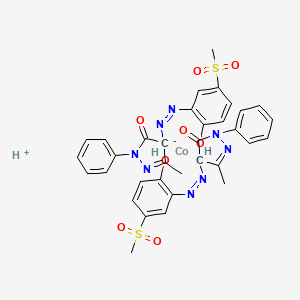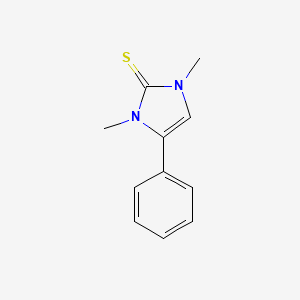
1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione is a heterocyclic compound that belongs to the imidazole family It is characterized by a five-membered ring containing two nitrogen atoms and a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione can be synthesized through several methods. One common approach involves the reaction of benzylamine with carbon disulfide and methyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and distillation to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazoline derivatives.
Applications De Recherche Scientifique
1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its sulfur atom can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage.
Comparaison Avec Des Composés Similaires
1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione can be compared with other imidazole derivatives such as:
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole: This compound has a similar structure but lacks the sulfur atom, which affects its chemical reactivity and biological activity.
4-Methyl-5-phenyl-3-imidazoline-2-thione: This compound has a methyl group at the 4-position, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its sulfur-containing imidazoline ring, which imparts distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
25433-16-3 |
|---|---|
Formule moléculaire |
C11H12N2S |
Poids moléculaire |
204.29 g/mol |
Nom IUPAC |
1,3-dimethyl-4-phenylimidazole-2-thione |
InChI |
InChI=1S/C11H12N2S/c1-12-8-10(13(2)11(12)14)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
PFZYPHBIKQHBFK-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N(C1=S)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


